molecular formula C11H9ClO3 B11881241 3-(Chloromethyl)-8-methoxy-4H-1-benzopyran-4-one CAS No. 62557-56-6

3-(Chloromethyl)-8-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11881241
CAS No.: 62557-56-6
M. Wt: 224.64 g/mol
InChI Key: FUNKNJQRASJZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-8-methoxy-4H-chromen-4-one is an organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-8-methoxy-4H-chromen-4-one typically involves the chloromethylation of 8-methoxy-4H-chromen-4-one. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the chromone ring to form the desired product .

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-8-methoxy-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-8-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 8-hydroxy-4H-chromen-4-one derivatives.

    Reduction Reactions: The carbonyl group in the chromone ring can be reduced to form dihydrochromone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: Formation of 8-hydroxy-4H-chromen-4-one.

    Reduction Reactions: Formation of dihydrochromone derivatives.

Scientific Research Applications

3-(Chloromethyl)-8-methoxy-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties. The compound’s ability to interact with various biological targets makes it a candidate for drug development.

    Biological Research: Used as a probe to study enzyme mechanisms and interactions due to its reactive chloromethyl group.

    Industrial Applications: Employed in the synthesis of advanced materials and polymers due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-8-methoxy-4H-chromen-4-one involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. The methoxy group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets. The chromone ring structure allows for interactions with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-7-methoxy-4H-chromen-4-one
  • 3-(Chloromethyl)-6-methoxy-4H-chromen-4-one
  • 3-(Chloromethyl)-5-methoxy-4H-chromen-4-one

Uniqueness

3-(Chloromethyl)-8-methoxy-4H-chromen-4-one is unique due to the position of the methoxy group at the eighth position, which influences its chemical reactivity and biological activity. This positional isomerism results in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a distinct compound with specific applications in research and industry.

Properties

CAS No.

62557-56-6

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

3-(chloromethyl)-8-methoxychromen-4-one

InChI

InChI=1S/C11H9ClO3/c1-14-9-4-2-3-8-10(13)7(5-12)6-15-11(8)9/h2-4,6H,5H2,1H3

InChI Key

FUNKNJQRASJZKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC=C(C2=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.